3-(Naphthalen-1-yl)morpholine
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Overview
Description
3-(Naphthalen-1-yl)morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)morpholine typically involves the reaction of 1-chloronaphthalene with morpholine in the presence of a base. A common method includes the use of sodium tert-butoxide as a base and nickel(II) chloride as a catalyst. The reaction is carried out in a solvent such as 2-methyltetrahydrofuran at elevated temperatures (around 80°C) under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-morpholine oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the naphthalene ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties .
Scientific Research Applications
3-(Naphthalen-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with 3-(Naphthalen-1-yl)morpholine.
Morpholine derivatives: Compounds such as 4-(Naphthalen-1-yl)morpholine and 3-(Naphthalen-2-yl)morpholine are closely related.
Uniqueness: this compound is unique due to the specific positioning of the morpholine ring on the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2 |
InChI Key |
IELOHWWGVBFPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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